REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1)[CH3:2].[Br:13]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C1C(C(OOOC(=O)C2C=CC=CC=2)=O)=CC=CC=1>[Br:13][CH:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1)[CH3:2]
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Name
|
|
Quantity
|
5.12 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
6.07 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
perbenzoic anhydride
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
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C1=CC=CC=C1C(=O)OOOC(C1=CC=CC=C1)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated
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Type
|
TEMPERATURE
|
Details
|
refluxed
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Type
|
TEMPERATURE
|
Details
|
to cool
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Type
|
CUSTOM
|
Details
|
the precipitate was separated by filtration
|
Type
|
WASH
|
Details
|
washed with carbon tetrachloride
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C)C1=CC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.28 g | |
YIELD: CALCULATEDPERCENTYIELD | 109.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |